molecular formula C9H16O3 B8710529 4-(2-Methoxyethoxy)cyclohexanone CAS No. 107025-45-6

4-(2-Methoxyethoxy)cyclohexanone

Cat. No. B8710529
M. Wt: 172.22 g/mol
InChI Key: PGZFKQFDWMMARL-UHFFFAOYSA-N
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Patent
US08426443B2

Procedure details

In a 10 L round-bottomed flask 8-{[2-(methyloxy)ethyl]oxy}-1,4-dioxaspiro[4.5]decane D60 (151 g, 700 mmol) was dissolved in tetrahydrofuran (THF) (3000 mL) to give a colourless solution. 3M hydrochloric acid (2333 mL, 7000 mmol) was added. Reaction was allowed to stir at room temperature overnight. The organic solvent was partially evaporated under vacuum and then the aqueous layer was back extracted with DCM (3×500 mL). The organic phase was dried over Na2SO4, filtered and concentrated to obtain 121 g of crude material as yellow oil. The crude product was purified by Biotage® 75 L SiO2 column eluting with c-hex/EtOAc 8/2 to get title material (76 g; 63%).
Quantity
2333 mL
Type
reactant
Reaction Step One
Name
8-{[2-(methyloxy)ethyl]oxy}-1,4-dioxaspiro[4.5]decane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3000 mL
Type
solvent
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][CH2:4][CH2:5][O:6][CH:7]1[CH2:16][CH2:15][C:10]2(OCC[O:11]2)[CH2:9][CH2:8]1>O1CCCC1>[CH3:2][O:3][CH2:4][CH2:5][O:6][CH:7]1[CH2:16][CH2:15][C:10](=[O:11])[CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
2333 mL
Type
reactant
Smiles
Cl
Step Two
Name
8-{[2-(methyloxy)ethyl]oxy}-1,4-dioxaspiro[4.5]decane
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOC1CCC2(OCCO2)CC1
Name
Quantity
3000 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colourless solution
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
The organic solvent was partially evaporated under vacuum
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was back extracted with DCM (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain 121 g of crude material as yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by Biotage® 75 L SiO2 column
WASH
Type
WASH
Details
eluting with c-hex/EtOAc 8/2

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COCCOC1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 76 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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